molecular formula C14H21NO6 B1416414 Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester CAS No. 402958-62-7

Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester

Cat. No. B1416414
M. Wt: 299.32 g/mol
InChI Key: XMOQYFHEYDMGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester (HDA-TBE) is a versatile organic compound with a wide range of applications in scientific research. It is a combination of two molecules, hexanedioic acid and tert-butyl ester, that form a stable ester. The compound is useful in a variety of areas, including drug delivery, drug synthesis, and biochemistry. HDA-TBE is a relatively new compound, and its potential is just beginning to be explored.

Scientific Research Applications

Application 1: Use as a Protecting Group in Organic Chemistry

  • Summary of Application : tert-Butyl esters are often used as protecting groups in organic synthesis. They are used to protect carboxylic acids from unwanted reactions during a synthetic sequence .
  • Methods of Application : The carboxylic acid is reacted with tert-butanol in the presence of a catalyst to form the tert-butyl ester. The protected carboxylic acid can then undergo a variety of reactions without reacting at the carboxylic acid site .
  • Results or Outcomes : The use of tert-butyl esters as protecting groups allows for more complex synthetic sequences to be carried out. After the desired reactions have been completed, the protecting group can be removed to reveal the carboxylic acid .

Application 2: Deprotection of tert-Butyl Esters

  • Summary of Application : Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl esters .
  • Methods of Application : The tert-butyl ester is treated with aqueous phosphoric acid, which removes the tert-butyl group and regenerates the carboxylic acid .
  • Results or Outcomes : The deprotection process is high yielding, and the workup is convenient .

Application 3: Conversion of tert-Butyl Esters to Other Functional Groups

  • Summary of Application : The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .
  • Methods of Application : The tert-butyl ester is treated with thionyl chloride (SOCl2) at room temperature to convert it into an acid chloride .
  • Results or Outcomes : This reaction allows for the conversion of tert-butyl esters into acid chlorides, which can be used in further synthetic sequences .

Application 4: Selective Deprotection of tert-Butyl Esters

  • Summary of Application : An interesting example of a selective deprotection of tert-butyl esters is reported .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the selective removal of the tert-butyl ester protecting group .
  • Results or Outcomes : The selective deprotection of tert-butyl esters allows for more complex synthetic sequences to be carried out .

Application 5: Conversion of tert-Butyl Esters to Acid Chlorides

  • Summary of Application : The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

properties

IUPAC Name

1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOQYFHEYDMGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester
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Reactant of Route 6
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Hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester

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